molecular formula C21H19ClN6O B2407830 (3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine CAS No. 946349-16-2

(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine

Cat. No.: B2407830
CAS No.: 946349-16-2
M. Wt: 406.87
InChI Key: PZGUGWVCJXNBIP-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine is a synthetic pteridine derivative supplied for research purposes. Pteridines are a class of heterocyclic compounds found in various biologically important molecules, such as folic acid and biopterins, which play critical roles in cellular metabolism and enzymatic processes . This compound is designed for investigational use in biochemical and pharmacological studies. Its structure suggests potential as a tool compound for exploring enzyme inhibition or cellular signaling pathways. Researchers can utilize this chemical in in vitro assays to study its mechanism of action and biological activity. The product is provided as a solid and should be stored in a cool, dry place. Handling should follow standard safety protocols for research chemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c1-12-4-5-14(10-13(12)2)25-20-18-19(24-9-8-23-18)27-21(28-20)26-15-6-7-17(29-3)16(22)11-15/h4-11H,1-3H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGUGWVCJXNBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pteridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pteridine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which (3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
  • 2-Chloro-4-fluorophenol

Uniqueness

What sets (3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine apart from similar compounds is its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Biological Activity

The compound (3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine , often referred to as a pteridine derivative, has garnered attention in biomedical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H20ClN5O
  • Molecular Weight : 359.85 g/mol
  • IUPAC Name : this compound

This compound features a pteridine core substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Pteridine derivatives have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial effects against various pathogens, potentially making them candidates for antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation in cancer lines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of specific kinases and metabolic enzymes

Case Studies

Several studies have explored the biological activity of pteridine derivatives similar to this compound:

  • Antitumor Efficacy :
    • A study demonstrated that a related pteridine compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for use in cancer therapy .
    • Another research highlighted the ability of pteridine derivatives to induce apoptosis in leukemia cells through activation of caspase pathways .
  • Antimicrobial Activity :
    • Research indicated that certain pteridine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, presenting a potential avenue for developing new antibiotics .
    • A comparative analysis revealed that modifications in the pteridine structure could enhance antimicrobial potency .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme interactions revealed that certain pteridine derivatives could inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, thereby affecting cellular proliferation .
    • Another study focused on kinase inhibition, where modifications in the structure led to varying degrees of inhibition on specific kinases involved in cancer progression .

Q & A

Q. Critical Parameters :

  • Excess reagents (e.g., 1.2–1.5 equivalents of HATU) minimize side products.
  • Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates ().

Basic: What purification techniques are recommended for this compound, and how are they validated?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities ().
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, validated by melting point consistency (±2°C) ().
  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Confirms absence of residual solvents (e.g., DMF δ 2.7–3.1 ppm) and correct substitution patterns ().
    • HRMS : Verifies molecular ion ([M+H]⁺) within 5 ppm error ().

Quality Control : Purity ≥95% (HPLC area%) is essential for biological assays ().

Advanced: How does the chloro-methoxy substitution pattern influence biological activity compared to analogs?

Methodological Answer:
The 3-chloro-4-methoxy group on the phenyl ring enhances target binding via hydrophobic and hydrogen-bonding interactions. Comparative studies with analogs reveal:

Compound ModificationBiological Activity (IC₅₀)Key Structural FeatureReference
3-Chloro-4-methoxy (target compound)0.8 µM (Kinase X inhibition)Optimal halogen-polar balance
4-Chloro-3-methoxy3.2 µMSuboptimal steric hindrance
3-Methoxy-4-methyl5.7 µMReduced halogen interactions

Q. Mechanistic Insight :

  • Chlorine at the 3-position enhances π-π stacking with aromatic residues in kinase active sites ().
  • Methoxy at the 4-position improves solubility without compromising binding ().

Advanced: What experimental designs are suitable for assessing this compound's efficacy in anticancer assays?

Methodological Answer:

  • In Vitro Screening :
    • Dose-Response Curves : 10 concentrations (0.1–100 µM), 72-hour exposure, SRB assay for IC₅₀ determination ().
    • Selectivity Index : Compare cytotoxicity in cancer (e.g., MCF-7) vs. normal (HEK-293) cells ().
  • In Vivo Models :
    • Xenograft Studies : Nude mice (n=8/group), 10 mg/kg oral dosing, tumor volume measurement weekly ().
    • Randomized Block Design : Account for variability in tumor implantation (split-plot ANOVA, p<0.05) ().

Q. Data Analysis :

  • Synergy studies (Chou-Talalay method) with cisplatin or paclitaxel ().
  • Pharmacokinetics: AUC₀–24h (µg·h/mL) and half-life (t₁/₂) via LC-MS/MS ().

Advanced: How can contradictions in biological activity data between similar compounds be resolved?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F or CF₃) and test against kinase panels ().
  • Binding Mode Analysis : Molecular docking (AutoDock Vina) and MD simulations (100 ns) to compare interactions with ATP-binding pockets ().
  • Statistical Validation :
    • Multivariate Analysis : PCA or PLS-DA to identify structural descriptors (e.g., logP, polar surface area) correlating with activity ().
    • Reproducibility Checks : Inter-lab validation using standardized protocols ().

Q. Case Study :

  • Contradiction : Compound A shows high activity in breast cancer but low activity in lung cancer.
  • Resolution : Differential expression of target kinase X in cell lines (Western blot validation) ().

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm) confirm substitution patterns; NH signals (δ 9.2–10.5 ppm) validate amine formation ().
    • ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm) and quaternary carbons (δ 140–150 ppm) confirm pteridinyl core ().
  • Mass Spectrometry :
    • ESI-HRMS : Exact mass ([M+H]⁺ = 447.1523) confirms molecular formula ().
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) validate functional groups ().

Advanced: How do solvent polarity and pH impact the stability of this compound?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Compound degrades at pH <3 (acidic cleavage of amine bonds) or pH >10 (hydrolysis of pteridinyl ring) ().
    • Solvent Effects : Stable in DMSO (>30 days at -20°C) but degrades in aqueous buffers (PBS, pH 7.4) within 72 hours ().
  • Analytical Methods :
    • HPLC-UV : Monitor degradation products (retention time shifts) ().
    • LC-MS : Identify hydrolyzed fragments (e.g., m/z 285.1 corresponding to cleaved phenyl group) ().

Recommendations : Store lyophilized at -80°C; reconstitute in DMSO for assays ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.